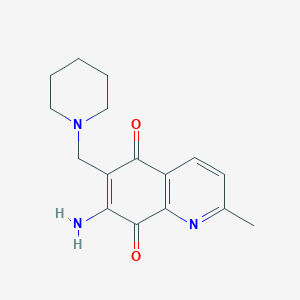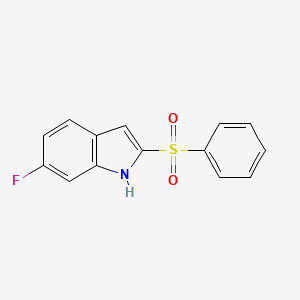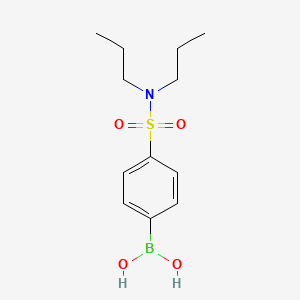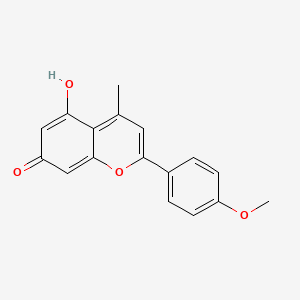
(4-(Benzylcarbamoyl)-2-fluorophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Benzylcarbamoyl)-2-fluorophenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in various chemical applications. This particular compound features a benzylcarbamoyl group and a fluorine atom attached to a phenyl ring, which is further bonded to a boronic acid group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzylcarbamoyl)-2-fluorophenyl)boronic acid can be achieved through several methods. One common approach involves the borylation of aryl halides. For instance, the reaction of 4-(benzylcarbamoyl)-2-fluorophenyl bromide with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst can yield the desired boronic acid . The reaction typically requires a base, such as potassium carbonate, and is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of boronic acids often involves similar synthetic routes but on a larger scale. Continuous flow setups and the use of efficient catalysts can enhance the yield and reduce the reaction time. For example, the use of a nickel catalyst and 2-ethoxyethanol as a cosolvent can facilitate the borylation of aryl halides, making the process more efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(4-(Benzylcarbamoyl)-2-fluorophenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form phenols.
Reduction: Reduction reactions can convert boronic acids to boranes.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Phenols
Reduction: Boranes
Substitution: Biaryl compounds
Scientific Research Applications
(4-(Benzylcarbamoyl)-2-fluorophenyl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-(Benzylcarbamoyl)-2-fluorophenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as molecular recognition and catalysis. The boronic acid group acts as a Lewis acid, facilitating the formation of boronate esters with diols, which can be used in sensing and separation technologies .
Comparison with Similar Compounds
Similar Compounds
(4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid: Similar structure but with the fluorine atom in a different position.
Phenylboronic acid: Lacks the benzylcarbamoyl and fluorine groups, making it less specific in its applications.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of a benzylcarbamoyl group, leading to different reactivity and applications.
Uniqueness
(4-(Benzylcarbamoyl)-2-fluorophenyl)boronic acid is unique due to the presence of both a benzylcarbamoyl group and a fluorine atom on the phenyl ring. This combination imparts specific reactivity and binding properties, making it particularly useful in applications requiring selective molecular recognition and catalysis.
Properties
Molecular Formula |
C14H13BFNO3 |
|---|---|
Molecular Weight |
273.07 g/mol |
IUPAC Name |
[4-(benzylcarbamoyl)-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C14H13BFNO3/c16-13-8-11(6-7-12(13)15(19)20)14(18)17-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18) |
InChI Key |
QBFAVXFPISPUNY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-2-(dichloromethyl)imidazo[1,2-A]pyridine](/img/structure/B11844706.png)



![2-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)-4-methylpentanoic acid](/img/structure/B11844723.png)

![7-Chloro-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11844747.png)
![5-(Cyclobutylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11844752.png)





